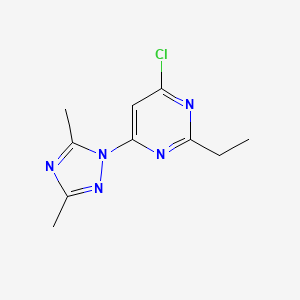
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, an ethyl group, and a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine typically involves the reaction of 4,6-dichloro-2-ethylpyrimidine with 3,5-dimethyl-1,2,4-triazole. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: The triazole moiety can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Nucleophilic substitution: Products would depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidized products could include pyrimidine N-oxides.
Reduction: Reduced products might include partially or fully hydrogenated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole moiety could interact with metal ions or other cofactors, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of an ethyl group.
Uniqueness
4-Chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The combination of the chloro, triazole, and ethyl substituents makes this compound versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12ClN5 |
|---|---|
Molekulargewicht |
237.69 g/mol |
IUPAC-Name |
4-chloro-6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-ethylpyrimidine |
InChI |
InChI=1S/C10H12ClN5/c1-4-9-13-8(11)5-10(14-9)16-7(3)12-6(2)15-16/h5H,4H2,1-3H3 |
InChI-Schlüssel |
NOGLUNRFYIMWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=N1)Cl)N2C(=NC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















